2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid 2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987118
InChI: InChI=1S/C8H7N3O2/c1-4-10-5-2-3-9-7(8(12)13)6(5)11-4/h2-3H,1H3,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC15987118

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid -

Specification

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 2-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c1-4-10-5-2-3-9-7(8(12)13)6(5)11-4/h2-3H,1H3,(H,10,11)(H,12,13)
Standard InChI Key XIQUIQLCRJLNFJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C=CN=C2C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The carboxylic acid group at position 4 and the methyl group at position 2 distinguish it from related derivatives (Figure 1). Key structural identifiers include:

  • IUPAC Name: 2-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

  • SMILES: CC1=NC2=C(N1)C=CN=C2C(=O)O

  • InChIKey: XIQUIQLCRJLNFJ-UHFFFAOYSA-N

Physicochemical Characteristics

Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior (Table 1) .

Table 1: Predicted CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]⁺178.06111134.9
[M+Na]⁺200.04305147.6
[M-H]⁻176.04655133.8

The compound’s planar structure and hydrogen-bonding capacity (via the carboxylic acid group) suggest moderate solubility in polar solvents, though experimental data remain scarce .

Synthesis and Preparation

General Synthetic Strategies

While no explicit protocols for this compound are documented, analogous imidazopyridines are synthesized via:

  • Condensation Reactions: Coupling 2-aminopyridine derivatives with carbonyl-containing reagents under acidic conditions .

  • Cyclization Pathways: Intramolecular nucleophilic attack of imine intermediates, followed by aromatization (Scheme 1) .

Scheme 1: Plausible Mechanism for Imidazopyridine Formation

  • Imine formation between a pyridine-amine and aldehyde.

  • Cyclization via nucleophilic attack, yielding dihydroimidazopyridine.

  • Aromatization to produce the final heterocycle .

Challenges in Synthesis

Key hurdles include regioselective functionalization at the 4-position and avoiding side reactions at reactive nitrogen centers. Microwave-assisted synthesis and transition-metal catalysis may improve yields, as demonstrated for related compounds .

Biological Activity and Applications

Anticancer Properties

Structural analogs interfere with kinase signaling pathways, such as VEGF and EGFR, which are critical in tumor angiogenesis and proliferation. The methyl group at position 2 could confer metabolic stability, prolonging therapeutic effects in vivo.

Anti-Inflammatory Effects

Imidazopyridines modulate COX-2 and NF-κB pathways, reducing prostaglandin synthesis and cytokine production. The carboxylic acid moiety may act as a bioisostere for sulfonamide groups in conventional NSAIDs, warranting further structure-activity relationship (SAR) studies.

Comparative Analysis with Related Compounds

Positional Isomerism

Comparing 4-carboxylic acid derivatives with positional isomers highlights the impact of substituent placement:

Table 2: Key Differences Among Isomers

CompoundSubstituent PositionBiological Activity
2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid 7-carboxylic acidUnknown
1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid 1-methylReduced steric hindrance

The 4-carboxylic acid isomer’s hydrogen-bonding capacity may enhance receptor binding compared to 7-substituted analogs .

Structural Analogues

  • 1-Methylimidazo[4,5-b]pyridine-2-carboxylic acid : The shifted pyridine nitrogen alters electron distribution, potentially affecting pharmacokinetics.

  • 2-Methylimidazo[4,5-c]pyridine-4-carboxamide: Replacing the carboxylic acid with an amide group improves blood-brain barrier penetration, suggesting tunability for CNS targets.

Current Research and Future Directions

Gaps in Knowledge

No peer-reviewed studies directly investigate this compound, underscoring the need for:

  • Experimental Solubility and Stability Profiles: To guide formulation development.

  • In Vitro and In Vivo Assays: To validate hypothesized antimicrobial and anticancer effects.

Computational Modeling Opportunities

Molecular docking studies could predict interactions with biological targets like dihydrofolate reductase (DHFR) or topoisomerase II, informing lead optimization.

Synthetic Chemistry Innovations

Developing enantioselective routes to access chiral imidazopyridines may unlock new therapeutic applications, particularly in neurology and oncology .

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